3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core with a diphenylacetamido group at the 3-position and a carboxamide group at the 2-position. This compound is part of the benzofuran derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been shown to have a wide range of biological activities . They have been used in the treatment of various diseases, indicating that they interact with multiple targets in the body .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics . They interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been shown to have antimicrobial and anticancer properties , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Cellular Effects
It is known that benzofuran derivatives can have significant effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions often involve the use of reagents such as Pd(OAc)2, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives with additional oxygen functionalities, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is unique due to its specific structural features, such as the diphenylacetamido group, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c24-22(26)21-20(17-13-7-8-14-18(17)28-21)25-23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYACJCSYZQONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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